molecular formula C22H18N4O2 B11628381 N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine

N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B11628381
M. Wt: 370.4 g/mol
InChI Key: GPEUAUDOXPXHBD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

    Substitution Reactions: Introduction of the 2,3-dimethylphenyl and 4-nitrophenyl groups through nucleophilic substitution reactions.

    Amidation: The final step might involve the formation of the amine group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its therapeutic potential, particularly in cancer research due to the known activity of quinazoline derivatives.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine would depend on its specific interactions with molecular targets. Typically, quinazoline derivatives exert their effects by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    Gefitinib: A quinazoline derivative used as an anticancer drug.

    Erlotinib: Another quinazoline-based anticancer agent.

Uniqueness

N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C22H18N4O2/c1-14-6-5-9-19(15(14)2)23-22-18-7-3-4-8-20(18)24-21(25-22)16-10-12-17(13-11-16)26(27)28/h3-13H,1-2H3,(H,23,24,25)

InChI Key

GPEUAUDOXPXHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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